molecular formula C24H22F2N2O B582055 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde CAS No. 914349-58-9

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde

Cat. No.: B582055
CAS No.: 914349-58-9
M. Wt: 392.45
InChI Key: HSHAONIIJLIMFN-UHFFFAOYSA-N
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Description

The compound “4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, each substituted with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and a piperazine ring. The piperazine ring in this compound adopts a chair conformation . The compound also contains a benzhydryl substituent on one of its nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde and its derivatives, such as flunarizine, are primarily involved in chemical synthesis processes. Flunarizine is used for its vasodilating effects and to improve cerebral blood circulation. It's synthesized through various methods, including regioselective metal-catalyzed amination and Wittig reaction, demonstrating the compound's versatility in organic synthesis (Shakhmaev et al., 2016).
  • The compound also plays a role in the Leuckart-Wallach reaction, an important reaction in organic chemistry, indicating its utility in diverse synthetic pathways (Zhou Ping, 2002).

Crystallographic Studies and Molecular Interactions

  • Several studies focus on the crystal structure of compounds related to this compound. These studies highlight the compound's structural features, like the piperazine ring's conformation and the dihedral angles between aromatic rings. Such studies are crucial for understanding the compound's potential interactions and stability in different environments (Kavitha et al., 2014), (Betz et al., 2011).

Pharmaceutical Synthesis and Analysis

  • The compound's derivatives, such as flunarizine, are analyzed for purity and degradation products, highlighting its significance in the pharmaceutical industry. The meticulous analysis ensures the quality and efficacy of pharmaceuticals derived from this compound (El-Sherbiny et al., 2005).
  • Innovative synthesis methods for drugs like lomerizine, which start from bis(4-fluorophenyl)methanone, demonstrate the compound's role in producing medically significant drugs (Narsaiah & Kumar, 2010).

Safety and Hazards

This compound may pose certain hazards. It’s classified as Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 2, Eye Dam. 1, Skin Sens. 1A . This indicates that it’s toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction. It’s also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of the compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde is the cannabinoid receptor type 1 (CB1) . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

The compound acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM .

Biochemical Pathways

Upon binding to the CB1 receptor, the compound antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to increased cell surface localization of CB1 upon treatment with the compound .

Result of Action

The compound’s action as a CB1 inverse agonist has potential therapeutic implications. Some inverse agonists of CB1 have been demonstrated to be anorectic antiobesity drug candidates . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C for optimal stability

Properties

IUPAC Name

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)23-11-1-18(17-29)2-12-23/h1-12,17,24H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHAONIIJLIMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661702
Record name 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-58-9
Record name 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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